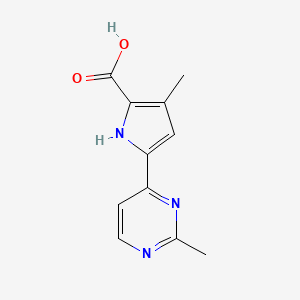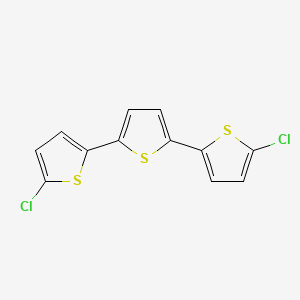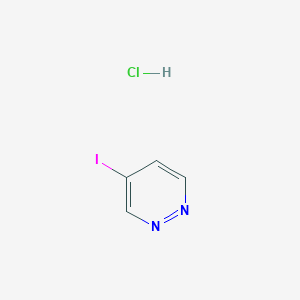
4-Iodopyridazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodopyridazinehydrochloride is a chemical compound belonging to the pyridazine family, characterized by the presence of an iodine atom at the 4th position of the pyridazine ring and a hydrochloride group. Pyridazine derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridazinehydrochloride typically involves the iodination of pyridazine derivatives. One common method is the reaction of pyridazine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodopyridazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted pyridazine derivatives.
Oxidation Products: Oxidized forms of pyridazine.
Reduction Products: Reduced forms of pyridazine.
Aplicaciones Científicas De Investigación
4-Iodopyridazinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Iodopyridazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Pyridazine: The parent compound with similar structural features but without the iodine atom.
Pyridazinone: A derivative with an oxygen atom in the ring, known for its diverse biological activities.
4-Iodopyridine: A similar compound with an iodine atom on the pyridine ring instead of pyridazine
Uniqueness: 4-Iodopyridazinehydrochloride is unique due to the presence of both the iodine atom and the pyridazine ring, which confer distinct physicochemical properties and biological activities.
Propiedades
Fórmula molecular |
C4H4ClIN2 |
|---|---|
Peso molecular |
242.44 g/mol |
Nombre IUPAC |
4-iodopyridazine;hydrochloride |
InChI |
InChI=1S/C4H3IN2.ClH/c5-4-1-2-6-7-3-4;/h1-3H;1H |
Clave InChI |
FGHBXLKXALWPEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=NC=C1I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Bromo-2-chloro-phenoxymethyl)-[1,2,4]oxadiazol-3-YL]-3-methyl-pyridine hcl](/img/structure/B13027993.png)
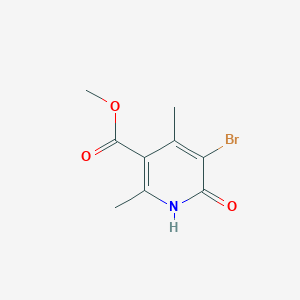
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
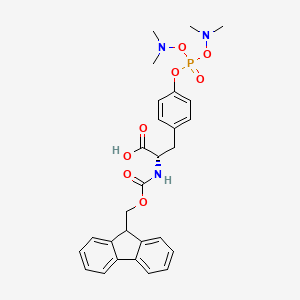
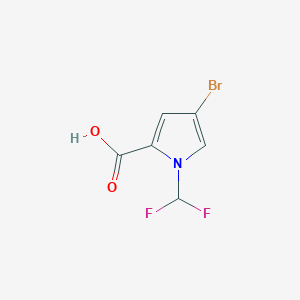
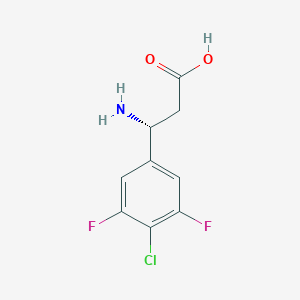
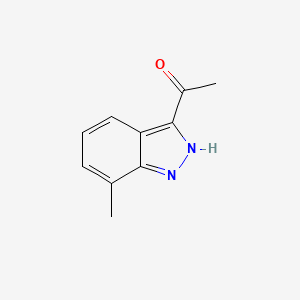
![3-Bromo-6-chloropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13028036.png)
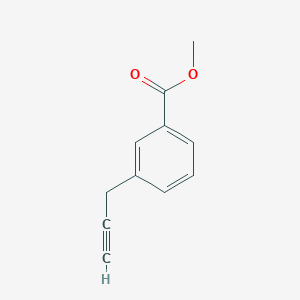
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)

